molecular formula C8H16N2 B177964 2,8-Diazaspiro[4.5]decane CAS No. 176-67-0

2,8-Diazaspiro[4.5]decane

Cat. No.: B177964
CAS No.: 176-67-0
M. Wt: 140.23 g/mol
InChI Key: WYZZNMWIWHRXRM-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane is a heterocyclic compound with the molecular formula C8H16N2. It is characterized by a spiro structure, where two rings are connected through a single carbon atom. This compound is notable for its unique three-dimensional structure and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves commercially available reagents and standard organic synthesis techniques, ensuring scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Comparison: 2,8-Diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of two nitrogen atoms at positions 2 and 8. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, 2,7-Diazaspiro[4.5]decane has nitrogen atoms at different positions, leading to variations in reactivity and biological activity .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZZNMWIWHRXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598510
Record name 2,8-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-67-0
Record name 2,8-Diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Studies exploring 2,8-Diazaspiro[4.5]decane as a scaffold for glycoprotein IIb-IIIa antagonists have revealed crucial structure-activity relationships. [] Researchers systematically investigated various templates, including spiropiperidinyl-gamma-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins, all derived from the core this compound structure. [] Their findings indicated that the strategic placement of acidic and basic pharmacophores within these templates is critical for achieving potent glycoprotein IIb-IIIa inhibitory activity. [] This highlights the importance of precise spatial arrangement of functional groups on the this compound scaffold for effective interaction with the target protein and subsequent inhibition of platelet aggregation.

A: Research has identified this compound-based trisubstituted urea derivatives as potent sEH inhibitors. [] Docking studies using human and mouse sEH X-ray crystal structures provided insights into the structural basis for their activity and species selectivity. [] Notably, replacing a trifluoromethyl moiety with a trifluoromethoxy group mitigated steric clashes with the Phe406 residue in mouse sEH, leading to improved inhibitory activity in mouse models. [] These findings underscore the importance of considering subtle structural variations on the this compound scaffold to optimize inhibitory potency and fine-tune selectivity for different species' sEH enzymes.

A: Researchers have explored the potential of this compound derivatives as TPH1 inhibitors for treating pulmonary hypertension (PH). [] While the specific binding interactions haven't been detailed in the provided abstracts, these compounds demonstrated potent inhibition of TPH1, the rate-limiting enzyme in peripheral serotonin biosynthesis. [] By inhibiting TPH1, these compounds effectively reduced serum, gut, and lung serotonin levels in two rat models of PH. [] This reduction in serotonin levels was correlated with a decrease in pulmonary arterial pressure and improvements in pulmonary vascular remodeling, suggesting a potential therapeutic role for this compound-based TPH1 inhibitors in managing PH. []

ANone: The this compound scaffold offers several advantages in drug discovery:

  • Versatility: Its structure allows for the incorporation of diverse substituents, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties. [, , ]
  • Biological Relevance: This scaffold has demonstrated its ability to interact with various therapeutically relevant targets, including muscarinic receptors, glycoprotein IIb-IIIa, sEH, and TPH1. [, , , ]
  • Drug-like Properties: Derivatives based on this scaffold have shown promising pharmacological profiles, including oral bioavailability and in vivo efficacy in preclinical models. [, , ]

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